Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide
Description
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is a borate salt featuring a cyclobutane ring substituted with a methoxycarbonyl (-CO₂Me) group at the 3-position. This compound is structurally characterized by:
- Core: Cyclobutane, a four-membered carbocyclic ring.
- Substituent: A methoxycarbonyl group, which introduces both steric and electronic effects.
- Boron center: Trifluoroborate group ([B(F)₃]⁻), stabilized by potassium counterions.
Properties
Molecular Formula |
C6H9BF3KO2 |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonylcyclobutyl)boranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c1-12-6(11)4-2-5(3-4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1 |
InChI Key |
DUXSNZBYQKLGMP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC(C1)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide typically involves the reaction of a cyclobutylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium complex to facilitate the formation of the boranuide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds .
Scientific Research Applications
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide involves its ability to form stable boron-carbon bonds. The trifluoroborate group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related potassium trifluoroborate salts:
*Calculated based on and molecular formula C₄H₅BF₃KO₂ (adjusting for cyclobutyl vs. bicyclopentyl discrepancies).
Key Observations :
- Electron-Withdrawing Groups: Methoxycarbonyl (-CO₂Me) and nitro (-NO₂) substituents enhance electrophilicity at the boron center, improving reactivity in cross-couplings .
- Heterocyclic Variants : Thiophene-based borates (e.g., ) exhibit unique electronic properties due to sulfur’s lone pairs, enabling applications in materials science .
Reactivity and Stability
- Cyclobutane vs. Benzene : Cyclobutane’s strained ring increases susceptibility to ring-opening under harsh conditions, whereas aryl borates (e.g., ) are more thermally stable.
- Solubility: Methoxycarbonyl groups improve solubility in polar solvents (e.g., acetonitrile, DMF) compared to non-polar alkyl chains ().
- Hydrolytic Stability : Trifluoroborates with electron-withdrawing substituents (e.g., nitro, methoxycarbonyl) resist hydrolysis better than alkyl variants .
Biological Activity
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is a specialized organoboron compound characterized by its unique trifluoroborate structure. This compound features a cyclobutyl moiety substituted with a methoxycarbonyl group, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. Understanding the biological activity of this compound is essential for its application in drug development and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C6H9BF3KO2
- Molecular Weight : Approximately 234.07 g/mol
The compound's structure includes a boron atom coordinated to three fluorine atoms and a potassium ion, contributing to its stability and reactivity under various conditions.
Biological Activity Overview
While specific biological activity data for this compound is limited, organoboron compounds are generally recognized for their utility in medicinal chemistry. They often serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The methoxycarbonyl group may influence the compound's lipophilicity and bioavailability, potentially enhancing its pharmacological properties .
Potential Applications
- Drug Development : Due to its biological activity, this compound may serve as a building block for developing new pharmaceuticals.
- Kinase Inhibition : Some studies suggest that organoboron compounds can act as inhibitors of various kinases, which are critical targets in cancer therapy .
- Organic Synthesis : Its unique structure enables participation in cross-coupling reactions, making it valuable in synthetic organic chemistry .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other organoboron compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Potassium Trifluoromethylborate | Trifluoromethyl group instead of methoxycarbonyl | Used in organic synthesis |
| Sodium Tetrakis(pentafluorophenyl)borate | Tetrakis substitution | High stability; used in organometallic chemistry |
| Boronic Acids (e.g., Phenylboronic Acid) | Boron attached to carbon chains | Widely used in Suzuki coupling reactions |
This table illustrates that while this compound shares some characteristics with other organoboron compounds, its specific cyclobutyl structure combined with a methoxycarbonyl group may offer distinct reactivity profiles not found in others .
Case Studies and Research Findings
- Reactivity Studies : Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and assessing potential biological effects .
- Inhibition Studies : Research indicates that certain organoboron compounds exhibit inhibitory effects on kinases involved in cancer progression. For instance, compounds structurally similar to this compound have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
